Regioisomeric Selectivity: Positional Control for Target Engagement
The specific 3-cyano-4-methoxyphenyl scaffold is explicitly required in patent-protected pharmaceutical compositions to achieve desired biological activity. The use of alternative regioisomers, such as 4-cyano-3-methoxyphenylboronic acid (CAS 677777-45-6) or 3-cyano-5-methoxyphenylboronic acid, would yield structurally distinct biaryl products with different spatial geometries. This alteration is likely to compromise target binding and, consequently, the compound's intended therapeutic effect [1].
| Evidence Dimension | Regioisomeric Scaffold Requirement |
|---|---|
| Target Compound Data | 3-Cyano-4-methoxyphenyl substitution pattern required |
| Comparator Or Baseline | 4-Cyano-3-methoxyphenyl (CAS 677777-45-6) and 3-Cyano-5-methoxyphenyl (CAS 960589-15-5) isomers |
| Quantified Difference | Structural non-equivalence; leads to different biaryl products with altered spatial orientation |
| Conditions | Pharmaceutical composition and method of treatment patents (e.g., WO2006/103273 A1) |
Why This Matters
Procurement of the incorrect isomer introduces uncontrolled structural variance that can invalidate SAR studies and derail patent claims.
- [1] SPEEDEL EXPERIMENTA AG. Patent WO2006/103273 A1, 2006. Location: Page/Page column 42. View Source
